(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound with the molecular formula C17H24N2O6. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, which are widely used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved by reacting the amino acid with benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group of the amino acid is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be removed under acidic or basic conditions to yield the free amino groups.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for the removal of the benzyloxycarbonyl group.
Coupling: Common reagents include DIC, NHS, and 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino groups from unwanted reactions during the synthesis process. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[(benzyloxy)carbonyl]amino]-6-[(tert-butoxycarbonyl)amino]hexanoate: Similar in structure but with a longer carbon chain.
Methyl 2-[[(benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]butanoate: Similar in structure but with a shorter carbon chain.
Uniqueness
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of protecting groups and its application in peptide synthesis. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups allows for selective protection and deprotection of amino groups, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C17H24N2O6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
MDMZRMHNXPKKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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